N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a pyrazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazole intermediates with the chlorophenyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide
- **N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-bromophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl]acetamide is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its fluorinated or brominated analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-24(2)20-16(13-3-5-14(21)6-4-13)10-25(23-20)11-19(26)22-15-7-8-17-18(9-15)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHXECDRDVFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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